2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
The complex nature and synthesis of heterocyclic compounds like 2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one are explored in various studies. For instance, compounds with similar structures, incorporating pyridine, pyrazine, and pyrimidine units, have been synthesized and structurally characterized, demonstrating the intricate chemistry involved in creating such compounds (Cook, Tuna, & Halcrow, 2013).
Crystal Structure and Conformation
The crystal structure of related compounds, highlighting the specific conformations of piperidine rings and other structural aspects, has been studied, providing insights into the molecular arrangement and potential intermolecular interactions of similar compounds (Ge & Luo, 2012).
Biological Activity and Applications
Antimicrobial Activity
Research into related heterocyclic compounds has shown significant biological activity. For instance, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and found to exhibit substantial antibacterial and antifungal activity, suggesting the potential of such compounds in antimicrobial applications (Suresh, Lavanya, & Rao, 2016).
Biological Properties and Plant Growth Stimulation
Derivatives of 6-methylpyrimidine-4-ol, with structural similarities, have shown pronounced stimulating action on plant growth, indicating the potential agricultural applications of such compounds (Yengoyan et al., 2020).
Anti-inflammatory Activity
Compounds structurally related to the query chemical have demonstrated inhibitory effects on eosinophil infiltration and anti-inflammatory activity, highlighting their potential in treating conditions involving inflammation and allergic responses (Gyoten et al., 2003).
Mechanism of Action
- Some piperidine derivatives have been investigated for their effects on cellular processes. For instance, DW34 and 26 were shown to suppress c-Myc expression in MM.1S cells and downregulate IL-8 in TNF-α-stimulated A549 cells .
- Without specific data on Compound X, we can draw parallels from related compounds. For example, compound 17i inhibited H1975 cell migration in a dose-dependent manner .
Target of Action
Mode of Action
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-3-2-17(18)22-11-7-14(8-12-22)13-23-19(25)4-1-16(21-23)15-5-9-20-10-6-15/h1,4-6,9-10,14,17-18,24H,2-3,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHXJCPSRMIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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